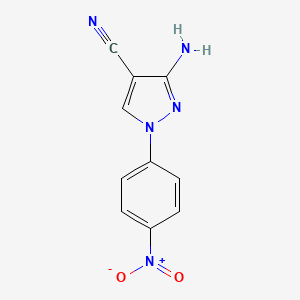

2,1,3-Benzothiadiazole-5-carbaldehyde

Descripción general

Descripción

2,1,3-Benzothiadiazole (BTD) is a crucial nucleus in the field of photoluminescent compounds and is widely used in light technology applications. Its derivatives are integral to the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and other technologies. The synthesis, properties, and reactions of BTD and its derivatives are essential for the advancement of molecular organic electronic devices .

Synthesis Analysis

The synthesis of BTD derivatives can be achieved through various methods. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization of carboxamides, leading to the formation of arylated and oxygenated carboxamides . Additionally, the synthesis of carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles involves a K2S2O8-mediated cross-coupling with methanol, which can be further converted to carbaldehydes . Moreover, 1,2,3-thiadiazole-5-carbaldehydes have been synthesized through a process involving monobromination, treatment with sodium azide, and decomposition in concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of BTD derivatives has been studied through various techniques. For example, the crystal and molecular structure of a specific BTD derivative, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been described, revealing intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

BTD and its derivatives undergo a variety of chemical reactions. The Pd(II)-catalyzed arylation and oxygenation of sp2/sp3 β-C-H bonds of carboxamides using ABTD as a directing group is an example of such reactions, which result in regio- and stereoselective products . The cross-coupling of N-heterocyclic C-H bonds with methanol to form carbaldehyde dimethyl acetals is another reaction that proceeds via a radical process involving dioxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of BTD derivatives are influenced by their molecular structure and the nature of their substituents. These properties are critical for their application in light technology. For instance, the solvatochromism of a BTD derivative has been investigated, showing that its photophysical properties are sensitive to solvent polarity and pH, which is important for its application in fluorescence-based technologies .

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science

- Application : 2,1,3-Benzothiadiazole and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes .

- Method : The construction of molecules with the unit core of 2,1,3-Benzothiadiazole and its derivatives can usually improve the electronic properties of the resulting organic materials .

- Results : The application of these compounds in OLEDs has been reviewed, including the synthesis of various polymers, small molecules, and metal complexes with 2,1,3-Benzothiadiazole and its derivatives .

Organic Solar Cells

- Field : Renewable Energy

- Application : 2,1,3-Benzothiadiazole and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic solar cells .

- Method : The strong electron-withdrawing ability of 2,1,3-Benzothiadiazole and its derivatives is leveraged in the construction of these cells .

- Results : The application of these compounds in organic solar cells has been reviewed, including the synthesis of various polymers, small molecules, and metal complexes with 2,1,3-Benzothiadiazole and its derivatives .

Organic Field-Effect Transistors (OFETs)

- Field : Electronics

- Application : 2,1,3-Benzothiadiazole and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic field-effect transistors .

- Method : The strong electron-withdrawing ability of 2,1,3-Benzothiadiazole and its derivatives is leveraged in the construction of these transistors .

- Results : The application of these compounds in OFETs has been reviewed, including the synthesis of various polymers, small molecules, and metal complexes with 2,1,3-Benzothiadiazole and its derivatives .

Flow Batteries

- Field : Energy Storage

- Application : 2,1,3-Benzothiadiazole has been of interest as a redox-active organic component in flow batteries owing to its favourable solubility, low reduction potential, and fast electrochemical kinetics .

- Method : The compound is used as a charge storage material in the battery due to its ability to accept and donate electrons .

- Results : The use of 2,1,3-Benzothiadiazole in flow batteries has led to improved cyclability .

Organic Electronics

- Field : Electronics

- Application : 2,1,3-Benzothiadiazole and its derivatives are used in the development of electronic materials .

- Method : The strong electron-withdrawing ability of 2,1,3-Benzothiadiazole and its derivatives is leveraged in the construction of these materials .

- Results : The application of these compounds in organic electronics has been reviewed, including the synthesis of various polymers, small molecules, and metal complexes with 2,1,3-Benzothiadiazole and its derivatives .

Thin-Film Transistors

- Field : Electronics

- Application : 2,1,3-Benzothiadiazole and its derivatives are used in the development of thin-film transistors .

- Method : The strong electron-withdrawing ability of 2,1,3-Benzothiadiazole and its derivatives is leveraged in the construction of these transistors .

- Results : The application of these compounds in thin-film transistors has been reviewed .

Ambipolar Charge Transport Properties

- Field : Electronics

- Application : 2,1,3-Benzothiadiazole and its derivatives are used in the development of polymers with significant ambipolar charge transport properties .

- Method : The compound is copolymerized with different units to achieve these properties .

- Results : The resulting polymers showed significant ambipolar charge transport properties with the electron mobility of 1.32 cm² V⁻¹ s⁻¹ and the hole mobility of 1.17 cm² V⁻¹ s⁻¹ .

P-Channel Thin-Film Transistors (TFTs)

- Field : Electronics

- Application : 2,1,3-Benzothiadiazole and its derivatives are used in the development of p-channel thin-film transistors .

- Method : The compound is coupled with bithiophene to achieve these properties .

- Results : The resulting TFTs exhibited typical p-channel TFT characteristics with the high carrier mobility of up to 2.5 cm² V⁻¹ s⁻¹ due to the shallow LUMO level and a very tight packing pattern with the short π–π stacking distance of 3.5 Å .

Photoluminescent Compounds

- Field : Material Science

- Application : 2,1,3-Benzothiadiazole and its derivatives are used in the development of photoluminescent compounds .

- Method : The strong electron-withdrawing ability of 2,1,3-Benzothiadiazole and its derivatives is leveraged in the construction of these compounds .

- Results : The application of these compounds in organic light-emitting diodes, organic solar cells, and organic field-effect transistors has been reviewed .

Safety And Hazards

Direcciones Futuras

As a result of their potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on BTD π-extended derivatives with potential use in this exciting area . Herein, we describe their syntheses, properties, reactions, and selected examples of applications in light technology using by BTD (small molecules) as the core .

Propiedades

IUPAC Name |

2,1,3-benzothiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFIFDVQYCPLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379959 | |

| Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-5-carbaldehyde | |

CAS RN |

71605-72-6 | |

| Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)